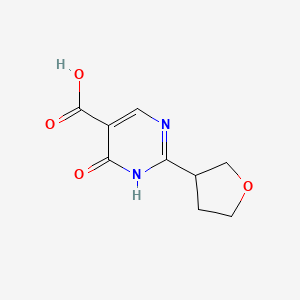![molecular formula C12H11NO3 B13252838 (2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B13252838.png)
(2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-nitrophenyl)methylidene]cyclopentan-1-one is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol It is characterized by a cyclopentanone ring substituted with a 3-nitrophenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-nitrophenyl)methylidene]cyclopentan-1-one typically involves the condensation of 3-nitrobenzaldehyde with cyclopentanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for 2-[(3-nitrophenyl)methylidene]cyclopentan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-nitrophenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-[(3-aminophenyl)methylidene]cyclopentan-1-one.
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.
Substitution: Substituted derivatives where the nitro group is replaced by other functional groups.
Scientific Research Applications
2-[(3-nitrophenyl)methylidene]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3-nitrophenyl)methylidene]cyclopentan-1-one depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-nitrophenyl)methylidene]cyclopentan-1-one
- 2-[(2-nitrophenyl)methylidene]cyclopentan-1-one
- 2-[(3-nitrophenyl)methylidene]cyclohexan-1-one
Uniqueness
2-[(3-nitrophenyl)methylidene]cyclopentan-1-one is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The cyclopentanone ring also provides a distinct structural framework compared to similar compounds with different ring sizes or substituent positions .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C12H11NO3/c14-12-6-2-4-10(12)7-9-3-1-5-11(8-9)13(15)16/h1,3,5,7-8H,2,4,6H2/b10-7- |
InChI Key |
RILSEHNFNGMDTL-YFHOEESVSA-N |
Isomeric SMILES |
C1C/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)C1 |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


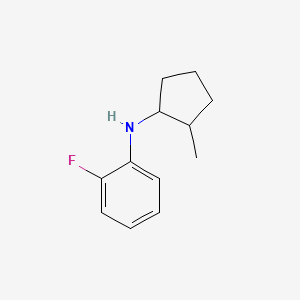
![7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione](/img/structure/B13252762.png)
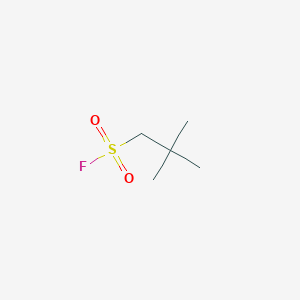
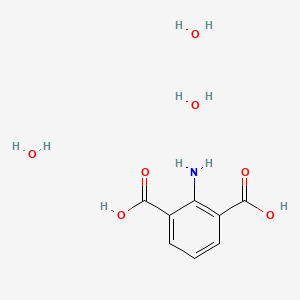

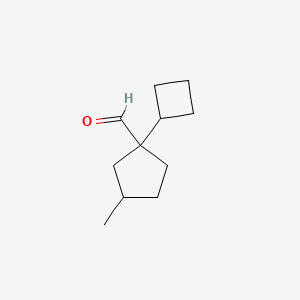
![Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate](/img/structure/B13252793.png)
![2-Fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13252808.png)
![{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13252816.png)
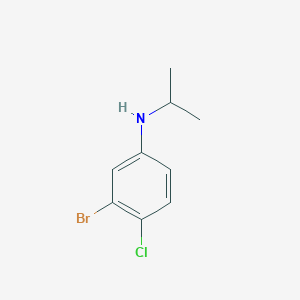

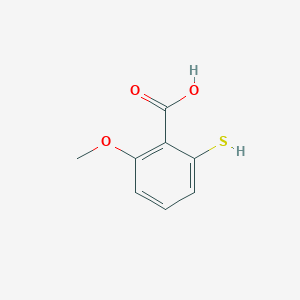
![1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13252831.png)
